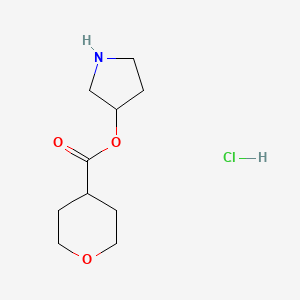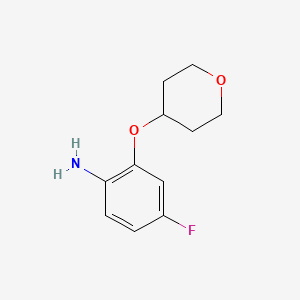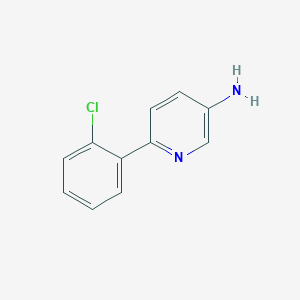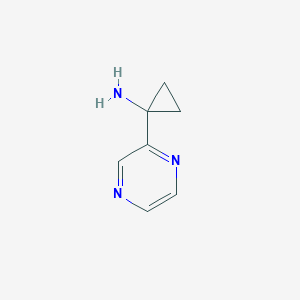
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene
Vue d'ensemble
Description
“4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms. The benzene ring in this compound is substituted with bromo, methoxy-phenoxy, and nitro groups .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” would be characterized by the presence of a benzene ring, with bromo, methoxy-phenoxy, and nitro substituents. The exact positions of these substituents on the benzene ring would be determined by the specific synthesis process used .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” would likely be influenced by the presence of the bromo, methoxy-phenoxy, and nitro groups. These groups could participate in various types of reactions, such as substitution reactions or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene” would be influenced by its molecular structure. For example, the presence of the nitro group could contribute to a high dipole moment, while the bromo and methoxy-phenoxy groups could influence its reactivity .Applications De Recherche Scientifique
Synthesis Methods : A study discussed a new method to synthesize 4-methoxy-1-nitrobenzene, which is a related compound, by substituting 4-chloro-1-nitrobenzene. This synthesis involved various steps and achieved high yields above 80% in all steps (Jian, 2000).
Atmospheric Chemistry : Research on guaiacol (2-methoxyphenol) with hydroxyl radicals, another related compound, showed the formation of nitroguaiacol isomers as main oxidation products in both gas and aerosol phases. This study helps in understanding the atmospheric implications of reactions involving similar compounds (Lauraguais et al., 2014).
Crystal Structure Analysis : The crystal structures of various benzene derivatives, including related compounds, have been determined using X-ray powder diffraction data. This research provides insights into the molecular structure of such compounds (Goubitz et al., 1999).
Surface Engineering and Electronic Structure : A study on Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene, investigated their properties using spectroscopy. This research is significant for silicon surface engineering and understanding molecule-substrate interactions (Hunger et al., 2006).
Azo-Coupling and Chemical Reactivity : The azo-coupling kinetics of 4-nitrobenzenediazonium ions with 4-substituted phenols, including 4-methoxyphenol, were studied, revealing interesting behaviors and reactivity patterns in electrophilic aromatic substitution (Kulič et al., 1975).
Organomercury Compounds Synthesis : The synthesis and NMR spectra of various organomercury compounds, including those derived from 1-methoxy-2-nitrobenzene, were explored. This work contributes to the understanding of organomercury chemistry (Deacon et al., 1986).
Molecular Resonance Studies : Multinuclear magnetic resonance spectroscopic studies of substituted anisoles, including nitrobenzene derivatives, provide insights into molecular orbital interactions and chemical shifts (Pandiarajan et al., 1994).
Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which included bromo- and methoxybenzene groups, focused on their properties for photodynamic therapy, highlighting their potential in cancer treatment (Pişkin et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-(4-methoxyphenoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-8-9(14)2-7-12(13)15(16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIXMMGPGUCNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)



![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)



![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)
